molecular formula C19H21N3O3S B10983613 ethyl 4-methyl-2-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B10983613
M. Wt: 371.5 g/mol
InChI Key: CXRMURGUMTYQBC-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate: is a complex organic compound with an intriguing structure. Let’s break it down:

    Ethyl group (C2H5): The ethyl moiety consists of two carbon atoms and five hydrogen atoms. It imparts lipophilicity and solubility properties to the compound.

    Thiazole ring: The thiazole ring (1,3-thiazole) is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. It contributes to the compound’s aromaticity and reactivity.

    Indole moiety: The indole fragment (5-methyl-1H-indol-1-yl) is a bicyclic aromatic system found in various natural products and pharmaceuticals. It plays a crucial role in biological processes.

    Carboxylate group (-COOEt): The carboxylate group provides acidity and participates in chemical reactions.

Preparation Methods

The synthetic routes for this compound involve several steps, including condensation reactions, cyclizations, and esterifications. Unfortunately, specific industrial production methods are not widely documented. researchers have explored various strategies to synthesize related indole derivatives .

Chemical Reactions Analysis

    Reactions: Ethyl 4-methyl-2-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate can undergo diverse reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the ester group yields the corresponding alcohol.

Scientific Research Applications

    Chemistry: Researchers study this compound’s reactivity, stereochemistry, and novel synthetic methods.

    Biology and Medicine: Its indole moiety suggests potential bioactivity. Investigations focus on anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Applications in drug development, agrochemicals, and materials science are explored.

Mechanism of Action

  • The compound’s mechanism likely involves interactions with cellular targets, possibly through its indole moiety. Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[3-(5-methylindol-1-yl)propanoylamino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H21N3O3S/c1-4-25-18(24)17-13(3)20-19(26-17)21-16(23)8-10-22-9-7-14-11-12(2)5-6-15(14)22/h5-7,9,11H,4,8,10H2,1-3H3,(H,20,21,23)

InChI Key

CXRMURGUMTYQBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=CC(=C3)C)C

Origin of Product

United States

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